5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through an intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst.
Introduction of the Thiadiazole Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under oxidative conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Final Coupling: The final step involves coupling the benzofuran, thiadiazole, and oxazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Polymer Chemistry: It can be incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H14N4O3S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3S2/c1-8-5-10-6-9(3-4-12(10)22-8)13-7-11(20-23-13)14(21)17-15-18-19-16(24-2)25-15/h3-4,6-8H,5H2,1-2H3,(H,17,18,21) |
InChI Key |
IHWQPQXWBJUAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NN=C(S4)SC |
Origin of Product |
United States |
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